6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
The compound “6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a type of organic compound known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It is a cell-permeable imidazothiazole compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of imidazo[2,1-b]thiazole-based chalcone derivatives were synthesized using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of microwave (MW) reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular weight of this compound is 436.74 and its molecular formula is C19H12Cl3N3OS . More detailed structural analysis would require specific spectroscopic data such as NMR or X-ray crystallography.Chemical Reactions Analysis
This compound is known to act as a constitutive androstane receptor (CAR) agonist . It displays >100-fold selectivity over PXR receptors and no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .Scientific Research Applications
Organic Synthesis and Chemical Properties
Grignard Reagent Addition : The addition of Grignard reagents to 5-alkylamino-4H-imidazole 3-oxides leads to the synthesis of new pH-sensitive spin probes. This process involves the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, conversion to 5-cyano derivatives, and treatment with AlkMgX to yield stable nitroxides (Kirilyuk et al., 2003).
Stereoisomerization Studies : CITCO, a compound structurally similar to the one , was studied for its stereochemical properties, specifically focusing on its E- and Z-isomers. This study provides insights into the molecule's stability and potential therapeutic applications by understanding its isomerization behavior (Diethelm-Varela et al., 2020).
Pharmacology and Biological Activity
Herbicidal Activity : Derivatives of imidazo[2,1-b]thiazole, including oximes, were synthesized and tested as potential herbicides. Some compounds showed significant activity in various agricultural conditions, highlighting the potential for developing new herbicidal agents (Andreani et al., 1991).
Cytotoxic Activity : A series of 2-(4-chlorobenzyl)-5,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles demonstrated cytotoxic activity against various human and murine cancer cell lines. This study suggests the potential for these compounds in cancer therapy, with specific derivatives inducing apoptosis without arresting the cell cycle (Kumar et al., 2014).
Material Science and Other Applications
Synthesis and Crystal Structure : The synthesis and crystal structure analysis of derivatives provide fundamental insights into their molecular configurations and potential applications in material science and molecular engineering (Banu et al., 2010).
Antimicrobial and Antituberculosis Activity : Imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and antituberculosis activities. This research underscores the importance of these compounds in developing new antimicrobial agents (Ramprasad et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS/c1-13-2-4-14(5-3-13)19-18(25-8-9-27-20(25)24-19)11-23-26-12-15-6-7-16(21)10-17(15)22/h2-11H,12H2,1H3/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZAUPGGVORAB-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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